N-(3'-acetyl-5-methyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
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Overview
Description
N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique arrangement of functional groups, including an acetyl group, a methylethoxyphenyl group, and a thiadiazoline-indoline spiro system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Spirocyclization: The indoline derivative undergoes spirocyclization with a thiadiazoline precursor under acidic or basic conditions to form the spirocyclic structure.
Functional Group Introduction: The acetyl and methylethoxyphenyl groups are introduced through acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-2-phenoxyacetamide
- N-(4-acetylphenyl)-2-phenylsulfanylacetamide
- N-(4-acetylphenyl)-2,2,2-trifluoroacetamide
Uniqueness
N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thiadiazoline-2,3’-indoline]-5-yl)acetamide stands out due to its spirocyclic structure and the presence of multiple functional groups, which confer unique chemical reactivity and potential biological activities. This distinguishes it from other similar compounds that may lack such structural complexity.
Properties
IUPAC Name |
N-[4-acetyl-5'-methyl-2'-oxo-1'-[(4-propan-2-yloxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14(2)32-19-9-7-18(8-10-19)13-27-21-11-6-15(3)12-20(21)24(22(27)31)28(17(5)30)26-23(33-24)25-16(4)29/h6-12,14H,13H2,1-5H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPUDNHOCPRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=C(C=C4)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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